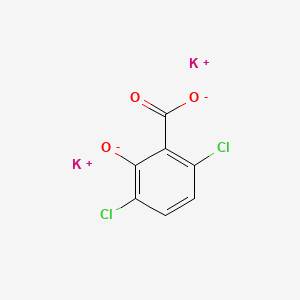
Dipotassium 3,6-dichlorosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 3,6-dichlorosalicylate is a chemical compound derived from 3,6-dichlorosalicylic acid. It is primarily used as an intermediate in the synthesis of various fine chemicals, including herbicides, pharmaceuticals, and color-developing agents . The compound is known for its unique properties, which make it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,6-dichlorosalicylic acid, the precursor to dipotassium 3,6-dichlorosalicylate, is the Kolbe–Schmitt reaction. This reaction involves the carboxylation of alkaline earth metal 2,5-dichlorophenoxide with carbon dioxide in organic solvents at elevated pressure . The reaction conditions, including pressure, temperature, and reaction time, can vary widely depending on the specific requirements .
Industrial Production Methods
In industrial settings, the production of 3,6-dichlorosalicylic acid involves dehydrating 2,5-dichlorophenol to produce 2,5-dichlorophenoxide, which is then carboxylated with carbon dioxide . The resulting product is then converted to this compound through ionization .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 3,6-dichlorosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of 3,6-dichlorosalicylic acid, which can be further used in the synthesis of other fine chemicals .
Scientific Research Applications
Dipotassium 3,6-dichlorosalicylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides like dicamba.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of color-developing agents and other fine chemicals.
Mechanism of Action
The mechanism of action of dipotassium 3,6-dichlorosalicylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as carboxylation and substitution, which modify its structure and properties . These modifications enable the compound to interact with different biological and chemical systems, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichlorosalicylic Acid: The precursor to dipotassium 3,6-dichlorosalicylate, used in similar applications.
Dicamba: A herbicide synthesized from 3,6-dichlorosalicylic acid.
2,5-Dichlorophenol: A starting material for the synthesis of 3,6-dichlorosalicylic acid.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of reactions and be used in multiple applications. Its ability to serve as an intermediate in the synthesis of important chemicals, such as herbicides and pharmaceuticals, highlights its significance in scientific research and industry .
Properties
CAS No. |
68938-80-7 |
|---|---|
Molecular Formula |
C7H2Cl2K2O3 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
dipotassium;3,6-dichloro-2-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2K/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
InChI Key |
OCBVAAUEJHVUHR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[K+].[K+] |
Related CAS |
3401-80-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















